molecular formula C14H13NO B5322633 N-(3-ethynylphenyl)-2,4-hexadienamide

N-(3-ethynylphenyl)-2,4-hexadienamide

Cat. No. B5322633
M. Wt: 211.26 g/mol
InChI Key: YOHGOTWMKYWGNM-YBRHCDHNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-ethynylphenyl)-2,4-hexadienamide, also known as TAT-2, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a member of the family of compounds known as TAT peptides, which have been found to have a variety of biological effects. TAT-2 has been shown to have potential as a tool for studying cellular processes, and its mechanism of action has been the subject of much research.

Mechanism of Action

The mechanism of action of N-(3-ethynylphenyl)-2,4-hexadienamide is not fully understood, but it is thought to involve the interaction of the peptide with cell membranes. TAT peptides have been shown to be able to cross cell membranes, and it is thought that this compound may use this mechanism to enter cells and interact with intracellular targets.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. One of the most notable effects is its ability to cross cell membranes, which makes it a potentially useful tool for delivering drugs or other molecules into cells. This compound has also been shown to be able to bind to a variety of proteins, and this property has been exploited in several studies to investigate protein function and signaling pathways.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-ethynylphenyl)-2,4-hexadienamide is its ability to cross cell membranes, which makes it a potentially useful tool for delivering drugs or other molecules into cells. This compound has also been shown to be able to bind to a variety of proteins, which can be useful in the study of protein function and signaling pathways.
One limitation of this compound is its potential toxicity. While TAT peptides have been found to be generally safe, some studies have suggested that they may have toxic effects at high concentrations. Additionally, the use of this compound in experiments may be limited by its cost and availability.

Future Directions

There are several future directions for research on N-(3-ethynylphenyl)-2,4-hexadienamide. One area of interest is in the development of new TAT peptides with improved properties, such as increased cell penetration or reduced toxicity. Another area of interest is in the use of TAT peptides as tools for drug delivery, particularly in the treatment of diseases that are difficult to target with traditional drugs.
Other potential future directions for research on this compound include the study of its effects on specific cellular processes, such as protein synthesis or DNA replication. Additionally, this compound may be useful in the development of new diagnostic or imaging tools, particularly for the study of intracellular processes.
Conclusion:
In conclusion, this compound is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its ability to cross cell membranes makes it a potentially useful tool for delivering drugs or other molecules into cells. While there are some limitations to the use of this compound in experiments, there are also several future directions for research on this compound, including the development of new TAT peptides with improved properties and the study of its effects on specific cellular processes.

Synthesis Methods

The synthesis of N-(3-ethynylphenyl)-2,4-hexadienamide involves the use of solid-phase peptide synthesis techniques. This method involves the stepwise addition of amino acids to a growing peptide chain, with each amino acid being protected by a specific chemical group during the synthesis process. Once the peptide chain has been fully assembled, the protective groups are removed to yield the final product.

Scientific Research Applications

N-(3-ethynylphenyl)-2,4-hexadienamide has been studied for its potential applications in a variety of scientific research fields. One area of interest is in the study of cellular uptake mechanisms. TAT peptides have been shown to be able to cross cell membranes, and this compound has been found to be particularly effective in this regard. This property makes this compound a potentially useful tool for delivering drugs or other molecules into cells.
Another area of research interest is in the study of protein-protein interactions. This compound has been shown to be able to bind to a variety of proteins, and this property has been exploited in several studies to investigate protein function and signaling pathways.

properties

IUPAC Name

(2E,4E)-N-(3-ethynylphenyl)hexa-2,4-dienamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-3-5-6-10-14(16)15-13-9-7-8-12(4-2)11-13/h2-3,5-11H,1H3,(H,15,16)/b5-3+,10-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOHGOTWMKYWGNM-YBRHCDHNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CC(=O)NC1=CC=CC(=C1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C/C(=O)NC1=CC=CC(=C1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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